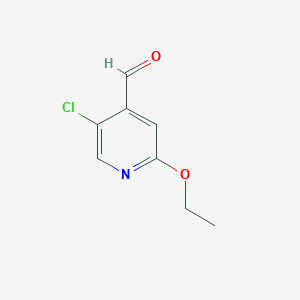![molecular formula C11H12ClF2NO B6304237 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine CAS No. 2027537-28-4](/img/structure/B6304237.png)
4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine
Vue d'ensemble
Description
4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine is a chemical compound with the molecular formula C11H12ClF2NO and a molecular weight of 247.67 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 3-chloro-2,6-difluorophenylmethyl group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine involves several steps, typically starting with the preparation of the 3-chloro-2,6-difluorobenzyl chloride intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Analyse Des Réactions Chimiques
4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions, often using reagents like sodium chlorite for oxidation or hydrogen gas with Pd/C for reduction.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mécanisme D'action
The mechanism of action of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby modulating biochemical pathways relevant to disease processes .
Comparaison Avec Des Composés Similaires
4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine can be compared to other similar compounds, such as:
3-Chloro-2,6-difluorophenol: This compound shares the same phenyl ring substitution pattern but lacks the morpholine ring, resulting in different chemical properties and applications.
4-Bromothiophenol: Another compound with a similar substitution pattern on the phenyl ring but with a bromine atom instead of chlorine and fluorine.
The uniqueness of this compound lies in its combination of the morpholine ring with the 3-chloro-2,6-difluorophenylmethyl group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
4-[(3-chloro-2,6-difluorophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMEDYOZOMVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217897 | |
| Record name | Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2027537-28-4 | |
| Record name | Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2027537-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















